Methyl 4-amino-6-chloronicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-amino-6-chloronicotinate is an organic compound with the molecular formula C7H7ClN2O2. It is a derivative of nicotinic acid and is characterized by the presence of an amino group at the fourth position and a chlorine atom at the sixth position on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-amino-6-chloronicotinate can be synthesized through several methods. One common approach involves the chlorination of methyl nicotinate followed by amination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and amination processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-6-chloronicotinate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or alcohols under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Amino derivatives.
Substitution: Hydroxy or alkoxy derivatives.
Scientific Research Applications
Methyl 4-amino-6-chloronicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 4-amino-6-chloronicotinate involves its interaction with specific molecular targets. The amino and chlorine groups on the pyridine ring allow it to participate in various biochemical pathways. For instance, it can act as an inhibitor of certain enzymes or as a ligand for receptor proteins, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-amino-4-chloronicotinate: Similar structure but with the positions of the amino and chlorine groups reversed.
Ethyl 4-amino-6-chloronicotinate: Similar structure but with an ethyl ester instead of a methyl ester.
4-Amino-6-chloronicotinic acid: Similar structure but without the ester group.
Uniqueness
Methyl 4-amino-6-chloronicotinate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
methyl 4-amino-6-chloropyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-12-7(11)4-3-10-6(8)2-5(4)9/h2-3H,1H3,(H2,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMIKPJBQKHVWJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743370 |
Source
|
Record name | Methyl 4-amino-6-chloropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10743370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256785-40-6 |
Source
|
Record name | Methyl 4-amino-6-chloropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10743370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.